Methyl 3-fluorocyclobutane-1-carboxylate

Catalog No.
S3393586
CAS No.
1547065-03-1
M.F
C6H9FO2
M. Wt
132.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-fluorocyclobutane-1-carboxylate

CAS Number

1547065-03-1

Product Name

Methyl 3-fluorocyclobutane-1-carboxylate

IUPAC Name

methyl 3-fluorocyclobutane-1-carboxylate

Molecular Formula

C6H9FO2

Molecular Weight

132.13

InChI

InChI=1S/C6H9FO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3

InChI Key

DFHXRDVUAAMVAQ-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(C1)F

Canonical SMILES

COC(=O)C1CC(C1)F

Application in Organic Synthesis

Field: Organic Chemistry

Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in organic synthesis, similar to its analog “Methyl 3-Fluoropyridine-4-carboxylate”. The latter has been synthesized via nucleophilic aromatic substitution .

Method: The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

Results: The successful replacement of the nitro group with a fluoride anion resulted in the formation of 3-fluoro-pyridine-4-carboxylate .

Potential Use in Drug Development

Field: Pharmaceutical Chemistry

Application: Fluorinated organic compounds, like “Methyl 3-fluorocyclobutane-1-carboxylate”, play an important role in the synthesis of pharmaceuticals due to their favorable chemical and biological properties .

Results: The incorporation of fluorine into organic molecules may change the solubility properties, enhance the lipophilicity, and thus increase the rate of cell penetration and transport of a drug to an active site .

Application in Fungal Carboxylate Transporters

Field: Microbiology and Biotechnology

Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in the study of fungal carboxylate transporters . Carboxylic acids, which include compounds like “Methyl 3-fluorocyclobutane-1-carboxylate”, have displayed great applicability in various industries .

Method: The efficient and specific export of target carboxylic acids through the microbial membrane is essential for high productivity, yield, and titer of bio-based carboxylates .

Results: Understanding the characteristics, regulations, and efflux mechanisms of carboxylate transporters will efficiently increase industrial biotechnological production of carboxylic acids .

Potential Use in Chemical Synthesis

Field: Chemical Synthesis

Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in chemical synthesis, similar to its analog "methyl (1s,3s)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate" .

Method: The specific method of application or experimental procedures would depend on the specific synthesis pathway being used .

Results: The successful synthesis of “methyl (1s,3s)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate” could potentially open up new avenues for the synthesis of other fluorinated organic compounds .

Application in Bio-Based Synthesis for Carboxylate Production

Field: Bioengineering and Biotechnology

Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in the bio-based synthesis for carboxylate production . Carboxylic acids, which include compounds like “Methyl 3-fluorocyclobutane-1-carboxylate”, have displayed great applicability in various industries .

Potential Use in Polymer Industry

Field: Polymer Chemistry

Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in the polymer industry, similar to its analog "methyl (1s,3s)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate" .

Methyl 3-fluorocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9FO2C_6H_9FO_2 and a molecular weight of approximately 132.133 g/mol. It features a cyclobutane ring substituted with a fluorine atom and a carboxylate functional group. This compound is characterized by its unique structural properties, which include the presence of a fluorine atom that can significantly influence its chemical reactivity and biological activity. Methyl 3-fluorocyclobutane-1-carboxylate is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications.

  • Intermediate in synthesis: MFCC could serve as a building block in the synthesis of more complex molecules with specific functionalities [].
  • Fluorine-mediated interactions: The fluorine atom might play a role in interactions with other molecules due to its electronegativity and small size.

Future Research Directions

  • Synthesis and characterization of MFCC to obtain its physical and chemical properties.
  • Exploration of its reactivity in various chemical reactions.
  • Investigation of its potential as a building block for complex molecules with desired functionalities.
  • In-silico studies to predict potential biological activities or interactions with other molecules.

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
  • Reduction: The carboxylate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions.

These reactions demonstrate the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives.

The synthesis of methyl 3-fluorocyclobutane-1-carboxylate typically involves several key steps:

  • Formation of Cyclobutane Derivative: Starting from cyclobutane or its derivatives, nucleophilic fluorination can introduce the fluorine atom. This is often achieved using reagents like N-fluorobenzenesulfonimide.
  • Carboxylation: The introduction of the carboxylate group can be accomplished through various methods, including carbonylation reactions or by esterification with methyl alcohol.
  • Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity for further applications.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound .

Methyl 3-fluorocyclobutane-1-carboxylate has potential applications in several areas:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting specific receptors or pathways.
  • Material Science: Its unique properties may be leveraged in developing new materials with enhanced characteristics.
  • Chemical Research: Used as a reagent in various organic synthesis reactions to create complex molecules.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Interaction studies involving methyl 3-fluorocyclobutane-1-carboxylate often focus on its reactivity with biological targets or other chemical species. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use as a pharmaceutical agent. Research into fluorinated compounds indicates that the presence of fluorine can significantly alter interaction profiles with proteins and enzymes, potentially enhancing selectivity and efficacy .

Methyl 3-fluorocyclobutane-1-carboxylate can be compared with several similar compounds based on structural features and functional groups:

Compound NameMolecular FormulaUnique Features
Methyl 2-fluorocyclobutane-1-carboxylateC6H9FO2C_6H_9FO_2Fluorine at position 2 alters reactivity
Methyl 3-fluorocyclobutanecarboxylic acidC6H9FO2C_6H_9FO_2Contains a carboxylic acid instead of an ester
Methyl 3-fluorocyclobutanolC6H11FOC_6H_{11}FOAlcohol functional group changes reactivity

The uniqueness of methyl 3-fluorocyclobutane-1-carboxylate lies in its specific combination of functional groups, which imparts distinct electronic and steric properties compared to its analogs. This makes it particularly useful for targeted applications in research and industry .

The stereoselective synthesis of methyl 3-fluorocyclobutane-1-carboxylate derivatives has seen significant advancements through transition-metal catalysis and innovative separation strategies. These developments address longstanding challenges in accessing enantiopure fluorinated cyclobutanes, which are critical for drug discovery and asymmetric synthesis.

Rhodium-Catalyzed Hydroboration of gem-Difluorinated Cyclobutenes

Rhodium-catalyzed asymmetric hydroboration has emerged as a powerful tool for constructing chiral fluorinated cyclobutane frameworks. A landmark study demonstrated the hydroboration of gem-difluorinated cyclobutenes using a rhodium catalyst with HBPin (pinacolborane), achieving exceptional regio- and enantioselectivity (up to 99% ee) [2]. The reaction proceeds through a proposed mechanism involving:

  • Oxidative addition of HBPin to the rhodium center
  • Insertion of the cyclobutene into the Rh-H bond
  • Reductive elimination to form the α-boryl cyclobutane intermediate

The stereochemical outcome is governed by a well-defined chiral pocket in the rhodium catalyst, which enforces a specific trajectory for substrate approach. This methodology enables the synthesis of both gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes through subtle modulation of reaction conditions [2]. Key parameters influencing selectivity include:

  • Ligand architecture (bulky phosphine ligands enhance enantiocontrol)
  • Solvent polarity (nonpolar solvents favor higher ee values)
  • Temperature (-25°C to 0°C optimal for stereochemical fidelity)

The resulting chiral borane intermediates serve as versatile building blocks for further functionalization, including cross-coupling reactions and fluorination cascades.

Enantioselective Formal Hydrodefluorination Pathways

Building upon the hydroboration methodology, researchers have developed a formal hydrodefluorination protocol that retains the cyclobutane ring while selectively removing one fluorine atom. This transformation employs a tandem catalytic system combining rhodium and palladium catalysts under mild conditions [2]. The process occurs through three distinct stages:

  • Initial hydroboration establishes the stereochemical configuration
  • Base-mediated fluoride elimination generates a cyclobutene intermediate
  • Palladium-catalyzed hydrogen transfer completes the hydrodefluorination

This cascade reaction demonstrates remarkable functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the cyclobutane ring. The enantioselectivity remains high throughout the transformation (typically >95% ee), with the rhodium catalyst exerting stereochemical control during the initial hydroboration step [2].

Diastereomer Separation Techniques for cis/trans Isomers

The separation of cis/trans diastereomers in fluorinated cyclobutane systems presents unique challenges due to their similar physical properties. Two complementary strategies have proven effective:

Extractive Distillation: The addition of polarity-modifying auxiliaries such as 2-pyrrolidone or N-methylacetamide enables efficient separation of cis/trans isomers through differential vapor pressure modulation [4]. For methyl 3-fluorocyclobutane-1-carboxylate derivatives, this method achieves >99% isomer purity with reduced reflux ratios compared to conventional distillation [4].

Crystallization-Driven Resolution: Selective crystallization exploits differences in molecular packing between diastereomers. The trans isomer of 1,2-bis(4-bromophenoxy)hexafluorocyclobutane forms needle-like crystals with a distinct melting point (47°C vs. 33°C for cis), enabling mechanical separation [7]. X-ray crystallography reveals that trans isomers adopt a lower-energy conformation with reduced ring puckering (168° dihedral angle vs. 48° for cis), driving preferential crystallization [7].

These separation techniques complement asymmetric synthesis methods, providing access to both enantiomers of each diastereomer when combined with chiral resolution agents.

Ring Strain Modulation Through Fluorine Substitution Patterns

The incorporation of fluorine atoms into cyclobutane frameworks represents a fundamental approach to modulating ring strain energy and influencing the thermodynamic stability of four-membered ring systems. Methyl 3-fluorocyclobutane-1-carboxylate, with its molecular formula C₆H₉FO₂ and molecular weight of 132.133 g/mol [1] [2], serves as an exemplary case study for understanding how strategic fluorine placement affects the inherent ring strain of cyclobutane derivatives.

PropertyValueReference
CAS Number1547065-03-1 [1]
Molecular FormulaC₆H₉FO₂ [1]
Molecular Weight (g/mol)132.133 [1] [2]
Density (g/cm³)1.1 ± 0.1 [1]
Boiling Point (°C)135.4 ± 33.0 at 760 mmHg [1]
Flash Point (°C)35.5 ± 20.3 [1]
Vapor Pressure (mmHg at 25°C)7.8 ± 0.2 [1]
Index of Refraction1.413 [1]
LogP0.70 [1]
Exact Mass132.058655 [1]

Cyclobutane itself exhibits significant ring strain, with bond angles of approximately 90 degrees rather than the ideal tetrahedral angle of 109.5 degrees, resulting in a strain energy of 26.3 kcal/mol [3] [4]. The introduction of fluorine substituents fundamentally alters this strain profile through multiple mechanisms. Density functional theory calculations at the G3MP2B3 level reveal that fluorination of cyclobutane is thermodynamically favorable overall, with the degree of stabilization being highly dependent on the substitution pattern and stereochemistry [5].

The most remarkable finding in fluorine substitution patterns involves the differentiation between axial and equatorial fluorine positions. The incorporation of axial fluorine atoms is energetically less favorable, rendering certain difluoro isomers such as diaxial trans-1,2-difluorocyclobutane and cis-1,3-difluorocyclobutane inherently unstable [5]. This instability arises from the increased steric interactions and unfavorable electrostatic repulsions when fluorine atoms occupy axial positions in the puckered cyclobutane conformation.

CompoundRing Strain Energy (kcal/mol)Key FeatureReference
Cyclobutane26.3High angle strain [3] [4]
Perfluorocyclobutane20.3 (predicted)6 kcal/mol less strain than cyclobutane [6] [7]
Monofluorocyclobutane~25Modest strain reduction [5]
1,1-DifluorocyclobutaneStabilized by anomeric-like interactionnF → σ*CF interaction [5]
TetrafluorocyclobutaneEnhanced cyclization (~2400× faster)Accelerated radical cyclization [6] [7]
HexafluorocyclobutaneEnhanced cyclization (~2400× faster)Accelerated radical cyclization [6] [7]

Among the various difluoro isomers, 1,1-difluorocyclobutane achieves notable stabilization through an anomeric-like interaction characterized by nF → σ*CF hyperconjugation [5]. This stabilizing interaction involves the donation of electron density from the fluorine lone pairs into the antibonding orbital of the adjacent carbon-fluorine bond, effectively reducing the overall ring strain. The magnitude of this hyperconjugative stabilization can be quantified using natural bond orbital analysis, which provides insight into the specific orbital interactions responsible for the enhanced stability.

Perfluorocyclobutane represents the extreme case of fluorine substitution, where density functional theory calculations predict a strain energy that is 6 kcal/mol lower than that of the parent cyclobutane [6] [7]. This substantial strain reduction occurs despite the increased steric bulk of fluorine substituents, indicating that electronic effects dominate over steric considerations in determining the overall stability. The reduced strain in perfluorocyclobutane can be attributed to the combined effects of multiple fluorine substituents, including both inductive electron withdrawal and hyperconjugative stabilization.

The stereochemical arrangement of fluorine atoms plays a crucial role in determining the overall ring strain. Axial and equatorial carbon-fluorine bonds can be distinguished experimentally by their characteristic ¹JCF coupling constants, providing a direct spectroscopic probe of the stereochemical environment [5]. This distinction is particularly important for understanding the relative stability of different fluorinated cyclobutane isomers and predicting their formation preferences under kinetic or thermodynamic control.

The concept of fluorine effects extends beyond simple steric considerations to encompass unique electronic interactions that are not observed with other halogens. The high electronegativity of fluorine, combined with its small atomic radius, enables specific orbital interactions such as hyperconjugative π → σ*CF interactions [8] [9]. These interactions have been demonstrated to play crucial roles in stabilizing both ground states and transition states in fluorinated cyclobutane systems, with implications for both thermodynamic stability and kinetic reactivity.

In the context of methyl 3-fluorocyclobutane-1-carboxylate, the single fluorine substituent at the 3-position represents a moderate perturbation of the parent cyclobutane ring strain. The presence of the carboxylate ester functionality provides additional electronic effects that can influence the overall molecular stability through both inductive and resonance mechanisms. The combination of fluorine substitution and electron-withdrawing ester functionality creates a unique electronic environment that affects both the ground state properties and the reactivity of the molecule.

Computational Modeling of Transition States in Cyclization Reactions

The computational modeling of transition states in fluorocyclobutane formation represents a sophisticated application of quantum chemical methods to understand the mechanistic pathways governing ring closure reactions. The complexity of these systems necessitates the use of advanced theoretical approaches that can accurately capture both the electronic structure changes and the geometric rearrangements occurring during the cyclization process.

MethodApplicationAccuracyReference
Density Functional Theory (DFT)General quantum chemical calculationsGood for organic systems [10] [11] [12]
B3LYP/6-31G(d)Geometry optimization and energy calculationStandard for mechanistic studies [12] [13]
G3MP2B3High-accuracy energetics of fluorinated systemsHigh accuracy for fluorinated compounds [5]
CBS-QB3Accurate strain energy calculationsExcellent for strain calculations [14]
Natural Bond Orbital (NBO) AnalysisHyperconjugative interaction analysisQuantitative orbital interactions [15] [9] [16]
Transition State Theory (TST)Reaction barrier height predictionReliable for barrier heights [17]
Multi-configuration Time-dependent HartreeNon-adiabatic dynamics simulationExcellent for excited states [18] [19]
Variational Multi-configuration GaussianDirect dynamics potential energy surfacesGood for on-the-fly calculations [18] [19]

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets have emerged as the standard approach for investigating transition state structures in fluorocyclobutane formation reactions [12] [13]. This level of theory provides an optimal balance between computational efficiency and chemical accuracy for organic systems containing fluorine substituents. The B3LYP functional incorporates both local and non-local exchange-correlation effects, making it particularly suitable for describing the electronic structure changes that occur during bond formation and breaking processes.

The photocatalytic 4-exo-trig cyclization cascade represents a particularly interesting mechanistic pathway for fluoroalkylated cyclobutane formation [8]. Density functional theory calculations reveal that the unique fluorine effect, arising from hyperconjugative π → σ*CF interactions, accounts for the regio-reversed radical addition at sterically hindered alkene carbons. This hyperconjugative interaction involves the donation of electron density from the π-system into the antibonding orbital of the carbon-fluorine bond, effectively stabilizing the transition state and facilitating the unprecedented 4-exo-trig ring closure.

The computational modeling of these transition states requires careful consideration of the electronic structure changes occurring throughout the reaction coordinate. Natural bond orbital analysis provides quantitative insight into the specific orbital interactions responsible for transition state stabilization [15] [9] [16]. For example, in the case of difluorocyclooctyne cycloaddition reactions, the hyperconjugative interactions between the in-plane π-orbital and the σ*CF orbitals can be quantified in terms of second-order perturbation energies, typically ranging from several kcal/mol to over 10 kcal/mol depending on the geometric arrangement [16].

The rate-determining step in many fluorocyclobutane formation reactions corresponds to the simultaneous cleavage of chemical bonds coupled with the formation of new carbon-carbon bonds [11]. Computational studies using density functional theory at the B3LYP/6-31G(d) level reveal activation energies typically in the range of 15-20 kcal/mol for these processes, making them accessible under mild thermal conditions or with appropriate catalytic activation. The optimized transition state geometries show characteristic features including partially formed carbon-carbon bonds with lengths intermediate between typical single bond distances and van der Waals contact distances.

The role of spin states in transition state modeling cannot be understated, particularly for reactions involving radical intermediates. Open-shell singlet biradical species often serve as key intermediates in fluorocyclobutane formation, requiring the use of unrestricted density functional theory methods to properly describe the electronic structure [11]. The energy difference between different spin states can significantly influence the reaction pathway, with barrierless collapse of biradical intermediates often favored over alternative rearrangement processes that require higher activation energies.

Advanced computational methods such as multi-configuration time-dependent Hartree and variational multi-configuration Gaussian approaches have been employed to model the non-adiabatic dynamics of excited-state processes in cyclobutane systems [18] [19]. These methods are particularly valuable for understanding photochemical cyclization reactions, where electronic excitation leads to population of excited states that can undergo ring closure through different mechanisms than those operative in the ground state.

The accurate prediction of transition state geometries and energies requires careful benchmarking against experimental data. Recent developments in machine learning approaches to transition state prediction have shown promise for rapid estimation of barrier heights and geometries [17]. These methods, such as the TSNet neural network architecture, can predict transition state structures in less than a second with high accuracy, potentially revolutionizing the computational screening of fluorocyclobutane formation reactions.

The computational modeling of solvent effects on transition states represents an additional layer of complexity that is crucial for understanding experimental reactivity patterns. Implicit solvation models such as the polarizable continuum model can capture the bulk electrostatic effects of solvation, while explicit solvation models that include individual solvent molecules are necessary to capture specific hydrogen bonding and other directional interactions [20]. The choice of solvation model can significantly influence the computed activation barriers and reaction selectivities.

Transition state theory provides the theoretical framework for relating computed activation barriers to experimental reaction rates [17]. The Eyring equation relates the activation free energy to the rate constant, allowing direct comparison between computational predictions and experimental kinetic measurements. However, the application of transition state theory to complex multistep reactions requires careful consideration of the rate-determining step and potential pre-equilibria that may influence the overall reaction kinetics.

Solvent Effects on Regioselective Fluorination Outcomes

The influence of solvent environment on regioselective fluorination outcomes represents a critical factor in controlling the formation and functionalization of fluorocyclobutane derivatives. The choice of solvent can dramatically alter both the reaction mechanism and the product distribution, making solvent selection a powerful tool for synthetic control in fluorination chemistry.

Solvent TypeDielectric ConstantEffect on FluorinationSelectivity ImpactReference
Polar Aprotic (Acetonitrile)37.5Enhanced nucleophilic fluorinationHigh SN2 selectivity [21] [22] [23]
Polar Aprotic (DMF)36.7Good for nucleophilic mechanismsModerate regioselectivity [24]
Polar Aprotic (DMSO)46.7Excellent solvating powerHigh polar compound solubility [24]
Polar Protic (Trifluoroethanol)~27Promotes selective C-H activationSite-selective fluorination [25]
Polar Protic (Hexafluoroisopropanol)~16Unique hydrogen bonding effectsEnhanced stereoselectivity [25]
Ethereal (DME)7.2Prevents electrode passivationImproved current efficiency [26]
Biphasic (CHCl₃/Water)VariableElectrophilic pathway stabilizationRetention of configuration [20]
Ionic Liquid (Et₄NF·4HF)High conductivitySolvent-free conditions possibleHigh fluorination efficiency [26]

Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide play crucial roles in nucleophilic fluorination reactions by stabilizing ionic intermediates without competing for coordination sites through hydrogen bonding [21] [22] [24]. Acetonitrile, with its dielectric constant of 37.5, provides an optimal balance of polar stabilization and non-coordinating character that promotes SN2 mechanisms with high selectivity [23]. The absence of protic hydrogen atoms prevents the formation of hydrogen bonds with fluoride nucleophiles, maintaining their reactivity and nucleophilicity.

The mechanistic implications of solvent choice extend beyond simple electrostatic stabilization to encompass specific molecular interactions that can direct reaction pathways. Quantum chemical calculations using ab initio and ONIOM theoretical methods have demonstrated that the presence of chloroform solvent molecules can dramatically alter the mechanism of fluorination reactions [20]. In the case of isobutane fluorination by molecular fluorine, the electrophilic pathway exhibits a high rate-determining barrier of 25 kcal/mol in the absence of solvent. However, when three or more chloroform molecules form a solvation cage around the highly ionic transition state, the overall barrier is reduced sufficiently to allow the reaction to proceed under mild conditions with complete retention of configuration.

The unique properties of fluorinated alcohols as solvents have garnered significant attention in recent years due to their ability to promote site-selective and stereoselective fluorination reactions [25]. Trifluoroethanol and hexafluoroisopropanol possess exceptional hydrogen bond donor capabilities that enable specific interactions with directing groups and substrates. These interactions can facilitate the formation of well-defined pre-transition state complexes that enhance both reactivity and selectivity. The coordination character of these fluorinated alcohols allows for controlled assembly of reactive intermediates while maintaining the coordinating properties of directing groups.

The role of solvent in electrochemical fluorination processes represents a particularly complex area where solvent selection can determine both the efficiency and selectivity of the fluorination reaction [26]. Dimethoxyethane has emerged as a uniquely effective solvent for anodic fluorination reactions due to its ability to prevent electrode passivation while promoting the dissociation of fluoride salts. In dimethoxyethane solutions, tetraethylammonium tetrafluorohydrogen fluoride may dissociate to form solvated fluoride species such as F(HF)n⁻, which are more reactive toward electrophilic intermediates generated at the electrode surface.

The phenomenon of solvent-dependent regioselectivity is exemplified by the anodic fluorination of arylthio-substituted cyclic compounds [26]. In dichloromethane containing fluoride supporting electrolyte, the reaction proceeds preferentially through fluorodesulfurization to yield substitution products. Conversely, when dimethoxyethane is employed as the solvent, α-fluorination occurs without desulfurization, providing regioisomeric products. This dramatic solvent effect can be attributed to the different stabilization of ionic intermediates and the varying nucleophilicity of fluoride species in different solvation environments.

Biphasic solvent systems represent an innovative approach to controlling fluorination selectivity through phase separation effects [20]. The combination of chloroform and water creates a biphasic environment where different reaction intermediates can be preferentially stabilized in different phases. The electrophilic fluorination pathway benefits from the stabilization provided by chloroform solvation of cationic intermediates, while the aqueous phase can serve as a proton source or sink depending on the specific reaction requirements.

The development of ionic liquid fluoride salts as both solvent and fluorinating agent represents a significant advancement in sustainable fluorination chemistry [26]. Room-temperature molten fluoride salts such as triethylamine trihydrofluoride and tetraethylammonium tetrafluorohydrogen fluoride are highly conductive and can serve as solvent-free media for fluorination reactions. These ionic liquids provide unique stabilization of electrochemically generated cations while maintaining high fluoride activity, enabling efficient fluorination without the need for additional organic solvents.

The quantitative understanding of solvent effects requires consideration of multiple solvent parameters including dielectric constant, hydrogen bond donor and acceptor abilities, and polarizability [24]. The Kamlet-Taft solvatochromic parameters provide a framework for understanding how different solvent properties influence reaction outcomes. For example, sulfolane possesses one of the highest polarizability/dipolarity scores (π* = 0.90) among common solvents, making it highly effective for reactions involving polar transition states, though its potential toxicity concerns limit its practical application.

Computational modeling of solvent effects on fluorination reactions requires sophisticated theoretical approaches that can capture both explicit molecular interactions and bulk solvation effects [13]. Implicit solvation models such as the integral equation formalism polarizable continuum model can account for bulk electrostatic effects, while hybrid approaches that combine implicit and explicit solvation are necessary to capture specific hydrogen bonding and other directional interactions. The accuracy of these computational models in predicting solvent effects on regioselectivity continues to improve with advances in theoretical methods and computational power.

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Dates

Last modified: 08-19-2023

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